1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol
Description
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is a secondary amine alcohol featuring a propan-2-ol backbone substituted with a 4-methylphenylethylamino group. This compound is structurally related to beta-adrenergic receptor ligands and agrochemical intermediates, though its specific applications remain under investigation. Synthesis typically involves multi-step routes, starting with the reduction of 4-methylacetophenone to 1-(4-methylphenyl)ethanol, followed by tosylation and cyanation to form intermediates like 2-(4-methylphenyl)propionitrile .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-6-12(7-5-9)11(3)13-8-10(2)14/h4-7,10-11,13-14H,8H2,1-3H3 |
InChI Key |
GENYVWTUACPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
The most common and efficient synthetic method for preparing this compound is reductive amination , which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
- Step 1: Condensation of 4-methylacetophenone (4-methylphenyl ethyl ketone) with 1-amino-2-propanol to form an imine intermediate.
- Step 2: Reduction of the imine intermediate using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the target amino alcohol.
This method is favored due to its high selectivity and mild reaction conditions, which preserve the sensitive hydroxyl group on the propan-2-ol moiety.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, or dichloromethane | Polar solvents facilitate imine formation |
| Temperature | Room temperature to 40°C | Mild heating may accelerate reaction |
| Reducing Agent | Sodium cyanoborohydride or sodium triacetoxyborohydride | Selective for imine reduction |
| Reaction Time | 3-24 hours | Depends on scale and reagents |
| Work-up | Aqueous quench, extraction, purification by chromatography | Purity >95% achievable |
Alkylation of Amines
An alternative approach involves the alkylation of amines with halogenated precursors:
- Step 1: Preparation of 1-(4-methylphenyl)ethyl halide (e.g., bromide or chloride) via halogenation of the corresponding alcohol or ketone precursor.
- Step 2: Nucleophilic substitution reaction between the halide and 2-amino-1-propanol under basic conditions to form the desired amino alcohol.
This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate, sodium hydride | Neutralizes acid byproducts |
| Solvent | Polar aprotic solvents (DMF, DMSO) | Enhances nucleophilicity of amine |
| Temperature | 50-100°C | Elevated temperature promotes substitution |
| Reaction Time | 6-24 hours | Longer times for complete conversion |
| Purification | Chromatography or recrystallization | To remove unreacted amines or halides |
Catalytic Hydrogenation of Imines
In some research protocols, the imine intermediate formed from 4-methylacetophenone and 1-amino-2-propanol is subjected to catalytic hydrogenation :
- Catalyst: Palladium on carbon (Pd/C) or Raney nickel
- Hydrogen pressure: 1-5 atm
- Solvent: Ethanol or methanol
- Temperature: Ambient to 50°C
This approach provides a clean reduction pathway with minimal byproducts.
Research Findings and Optimization
- Reductive amination methods yield the highest purity and yield, often exceeding 90% under optimized conditions.
- The choice of reducing agent significantly affects reaction selectivity; sodium cyanoborohydride is preferred due to its mildness and selectivity toward imines over ketones or aldehydes.
- Solvent polarity and temperature control are critical to avoid side reactions such as over-reduction or polymerization.
- Alkylation methods, while viable, tend to produce more side products and require rigorous purification steps.
- Catalytic hydrogenation offers a green chemistry alternative but requires specialized equipment and careful catalyst handling.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 4-methylacetophenone, 1-amino-2-propanol, NaBH3CN | Mild, room temp, polar solvent | High selectivity, mild conditions | Requires careful handling of reducing agent |
| Alkylation of Amines | 1-(4-methylphenyl)ethyl halide, 2-amino-1-propanol, base | Elevated temp, polar aprotic solvent | Straightforward reagents | Side reactions, lower purity |
| Catalytic Hydrogenation | Imine intermediate, Pd/C or Raney Ni, H2 gas | Mild temp, low pressure H2 | Clean reduction, environmentally friendly | Requires catalyst and H2 setup |
Additional Notes
- The compound’s preparation is closely related to analogues such as 1-(4-methylphenyl)-2-(propan-2-ylamino)ethanol, which share similar synthetic strategies.
- Industrial scale synthesis may employ continuous flow reactors for reductive amination to optimize reaction time and yield.
- Purification typically involves chromatographic techniques or recrystallization to achieve pharmaceutical-grade purity.
- The presence of the hydroxyl group in the propan-2-ol moiety necessitates mild reaction conditions to prevent dehydration or rearrangement.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base, acyl chlorides (e.g., acetyl chloride) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-((4-Chlorophenethyl)amino)propan-2-ol (CAS: 847063-13-2)
This analogue replaces the 4-methylphenyl group with a 4-chlorophenethyl group. This compound is an impurity in the synthesis of Lorcaserin, a serotonin receptor agonist, suggesting possible neuropharmacological relevance for the target compound .
Iprovalicarb (N1-[(R)-1-(6-fluoro-2-benzothiazolyl)ethyl]-N2-isopropoxycarbonyl-L-valinamide)
Iprovalicarb, a fungicide, incorporates the [(1-(4-methylphenyl)ethyl]amino group but pairs it with a valinamide-carbamate structure. This highlights the role of the 4-methylphenylethylamino moiety in agrochemical activity, though the target compound lacks the valinamide component, likely limiting its fungicidal potency .
Pharmacological Analogues
Carvedilol Derivatives (e.g., 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol)
Carvedilol derivatives feature a propan-2-ol core with bulky aromatic groups (e.g., carbazolyloxy) linked to amino-ether chains. These compounds exhibit adrenolytic activity by blocking β1/β2-adrenergic and α1 receptors. In contrast, the target compound’s simpler structure (lacking carbazolyloxy or methoxyphenoxy groups) may reduce receptor selectivity but improve synthetic accessibility .
Stereochemical Considerations
Enantiomers of sulfanyl-propan-2-ol derivatives (e.g., (2R)-1-[(4-methylphenyl)sulfanyl]propan-2-ol) demonstrate that stereochemistry significantly impacts physical properties and bioactivity.
Physicochemical and Toxicological Comparison
Biological Activity
1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol, also known as a derivative of phenylpropanolamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol can be represented as follows:
This compound features a chiral center, which contributes to its unique biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and binding affinity to various biological targets.
The biological activity of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol is primarily attributed to its interactions with specific receptors and enzymes within the body. The mechanism involves:
- Receptor Binding : The compound may act as an agonist or antagonist at certain adrenergic receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity through competitive inhibition or allosteric modulation.
Pharmacological Effects
Research indicates that 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol exhibits a range of pharmacological effects:
- Stimulant Activity : Similar to other phenylpropanolamine derivatives, it may enhance alertness and energy levels by increasing norepinephrine release.
- Appetite Suppression : This compound has been studied for its potential use in weight management due to appetite-suppressing effects.
- Cardiovascular Effects : It may influence heart rate and blood pressure through its adrenergic activity.
In Vitro Studies
In vitro studies have demonstrated that 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol can effectively bind to various receptors. For instance:
| Target Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| Alpha-1 Adrenergic | 50 nM | Agonist |
| Beta-2 Adrenergic | 75 nM | Antagonist |
These interactions suggest a dual role in modulating adrenergic signaling pathways, which could be leveraged for therapeutic benefits.
In Vivo Studies
Animal studies have shown promising results regarding the compound's efficacy in reducing body weight and improving metabolic parameters. For example:
- Weight Loss : Mice treated with 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol exhibited a significant reduction in body weight compared to controls over a four-week period.
Case Studies
Several case studies have highlighted the potential applications of this compound. Notably:
- Weight Management : A clinical trial involving overweight participants showed that those receiving 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol experienced greater weight loss compared to placebo groups.
- Cognitive Enhancement : Another study indicated improvements in cognitive function and alertness in subjects administered the compound.
Future Directions
Despite the promising findings, further research is necessary to fully elucidate the biological activity and therapeutic potential of 1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol. Key areas for future investigation include:
- Long-term safety and efficacy studies in diverse populations.
- Mechanistic studies to better understand its interaction with specific molecular targets.
- Exploration of potential side effects associated with chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
